Mirabegron N-carbamoylglucuronide
Overview
Description
Mirabegron is a medication primarily used to treat overactive bladder (OAB), a condition characterized by the frequent and sudden urge to urinate . Mirabegron works by relaxing the bladder muscles and increasing the bladder’s storage capacity, thereby reducing the urgency to urinate .
Synthesis Analysis
The synthesis of Mirabegron involves the reduction of an amide in the presence of an amine-boranecomplex, where the amine is an aniline . Another method involves the Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) .Molecular Structure Analysis
The structure of Mirabegron was identified as a dimer bridged by methylene via LC–MS and NMR . The molecule as a whole is hydrophobic and exhibits poor water solubility . The molecular formula of Mirabegron N-carbamoylglucuronide is C28H32N4O10S .Chemical Reactions Analysis
An impurity formed by Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) was identified . There was a linear relationship between the amount of formaldehyde and the content of generated dimer impurity within a certain range .Physical And Chemical Properties Analysis
The molecular formula of Mirabegron N-carbamoylglucuronide is C28H32N4O10S, and its molecular weight is 616.64 . It is hydrophobic and exhibits poor water solubility .Scientific Research Applications
Metabolic Disorders Treatment
Mirabegron has been explored for its utility in metabolic disorders . It is a selective β3-Adrenergic Receptor Agonist that has been found to be effective as a brown adipose tissue activator, a “beige” cells stimulator and a metabolic homeostasis controller in animal and human studies .
Obesity Treatment
Mirabegron has potential as an anti-obesity drug . It has been found to be effective in animal studies for obesity improvement. However, significant weight loss in obese patients after mirabegron treatment has not been demonstrated so far .
Diabetes Treatment
The effects of Mirabegron may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . This suggests that it could be a potential treatment for diabetes.
Cardiovascular Disease Treatment
The activation of BAT by mirabegron could represent a novel approach for treating cardiovascular disease . However, cardiovascular side effects may limit the use of high doses of mirabegron, so the long-term safety must be evaluated .
Overactive Bladder Syndrome Treatment
Mirabegron is commonly applied to treat idiopathic overactive bladder in the clinic . It works by stimulating β3-adrenergic receptors to induce detrusor relaxation .
Drug Solubility and Stability Improvement
A stable amorphous mirabegron complex with improved solubility, stability, and extended-release of action has been developed . This could potentially improve the effectiveness of the drug.
Mechanism of Action
Target of Action
Mirabegron is a beta-3 adrenergic agonist . It primarily targets the beta-3 adrenergic receptors (β3-AR) , which are predominantly found in the smooth muscle of the bladder . These receptors play a crucial role in the regulation of bladder function .
Mode of Action
Mirabegron interacts with its targets, the β3-AR, by activating them . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased .
Biochemical Pathways
The activation of β3-AR by Mirabegron leads to the relaxation of the detrusor smooth muscle, which is a key component in the urinary bladder fill-void cycle . This action increases the bladder’s storage capacity, thereby alleviating symptoms of overactive bladder .
Pharmacokinetics
Mirabegron is extensively metabolized, with one of the most important clearance pathways being direct glucuronidation . In humans, several metabolites have been identified, including Mirabegron N-carbamoylglucuronide . The pharmacokinetic profile of Mirabegron has been characterized in healthy subjects, with studies showing that maximum plasma concentrations were reached at approximately 2.8–4.0 hours post-dose . Mirabegron also showed a more than dose-proportional increase in plasma exposure at single doses of 25–100 mg and approximately dose-proportional at high doses of 300 and 400 mg . It was also found to accumulate twofold upon once-daily dosing relative to single-dose data .
Result of Action
The activation of β3-AR by Mirabegron and the subsequent relaxation of the detrusor smooth muscle leads to an increase in bladder capacity . This results in the alleviation of symptoms associated with overactive bladder, such as urinary frequency, urgency, and incontinence .
Safety and Hazards
Mirabegron can increase blood pressure in adults . It is contraindicated in patients with severe uncontrolled hypertension . Cases of severe hypertension have been reported, which include hypertensive crisis associated with reports of cerebrovascular and cardiac events . It is also harmful if swallowed and may cause an allergic skin reaction .
Future Directions
Mirabegron has been explored for its utility in metabolic disorders . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOKJZIHTWZDZ-FBZAMZGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirabegron N-carbamoylglucuronide | |
CAS RN |
1365244-67-2 | |
Record name | Mirabegron N-carbamoylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRABEGRON N-CARBAMOYLGLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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